Cas no 71519-95-4 (1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-)
71519-95-4 structure
Product Name:1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
Numero CAS:71519-95-4
MF:C19H31O3P
MW:338.421406984329
CID:572647
PubChem ID:172819
Update Time:2025-04-19
1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
- 2-(2,4-ditert-butylphenoxy)-5,5-dimethyl-1,3,2-dioxaphosphinane
- 2-[2,4-bis(tert-butyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 1,3,2-Dioxaphosphorinane, 2-(2,4-bis(1,1-dimethylethyl)phenoxy)-5,5-dimethyl-
- 2-(2,4-Bis(tert-butyl)phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 2-(2,4-Di-tert-Butylphenoxy)-5,5 dimethyl-1,3,2-dioxaphosphorinane
- 2-(2,4-di-tert-butylphenoxy)-5,5-dimethyl-1,3,2-dioxaphosphinane
- 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
- SCHEMBL17070936
- SA36BK7EB2
- 2-[2,4-bis-(tert-Butyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
- 71519-95-4
- NS00037233
- DTXSID4072368
- EINECS 275-591-3
-
- Inchi: 1S/C19H31O3P/c1-17(2,3)14-9-10-16(15(11-14)18(4,5)6)22-23-20-12-19(7,8)13-21-23/h9-11H,12-13H2,1-8H3
- Chiave InChI: DLOCWLUOVMSSII-UHFFFAOYSA-N
- Sorrisi: P1(OC2=CC=C(C=C2C(C)(C)C)C(C)(C)C)OCC(C)(C)CO1
Proprietà calcolate
- Massa esatta: 338.20123
- Massa monoisotopica: 338.201
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 384
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 6.2
- Superficie polare topologica: 27.7Ų
Proprietà sperimentali
- Punto di ebollizione: 346.1ºC at 760 mmHg
- Punto di infiammabilità: 199.9ºC
- PSA: 27.69
- LogP: 5.96030
1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
71519-95-4 (1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-) Prodotti correlati
- 126505-35-9(Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite)
- 26741-53-7(Antioxidant 24)
- 154862-43-8(3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro5.5undecane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso